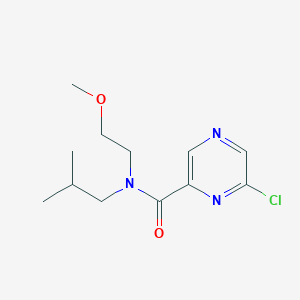
6-chloro-N-(2-methoxyethyl)-N-(2-methylpropyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(2-methoxyethyl)-N-(2-methylpropyl)pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2-methoxyethyl)-N-(2-methylpropyl)pyrazine-2-carboxamide typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Chlorination: Introduction of the chlorine atom at the 6-position of the pyrazine ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: The carboxylic acid group on the pyrazine ring is converted to the carboxamide by reacting with the appropriate amine (2-methoxyethylamine and 2-methylpropylamine) under dehydrating conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl or methylpropyl groups.
Reduction: Reduction reactions could target the pyrazine ring or the carboxamide group.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution could result in various substituted pyrazine derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.
Agriculture: As a potential pesticide or herbicide due to its bioactive properties.
Materials Science: As a building block for the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2-methoxyethyl)-N-(2-methylpropyl)pyrazine-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. In agriculture, it could inhibit key metabolic pathways in pests or weeds.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(2-methoxyethyl)-N-(2-methylpropyl)pyrazine-2-carboxamide: can be compared with other pyrazine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological or chemical properties compared to other similar compounds.
Properties
IUPAC Name |
6-chloro-N-(2-methoxyethyl)-N-(2-methylpropyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2/c1-9(2)8-16(4-5-18-3)12(17)10-6-14-7-11(13)15-10/h6-7,9H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFMUOOGRLTAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCOC)C(=O)C1=CN=CC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzamide](/img/structure/B2457193.png)
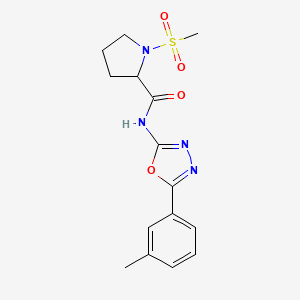
![(2E,NZ)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2457195.png)
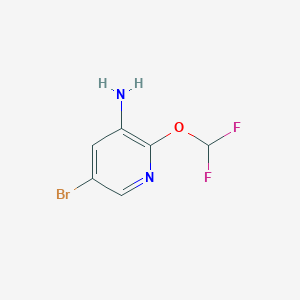
![Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate](/img/structure/B2457198.png)
![methyl trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylate](/img/structure/B2457199.png)
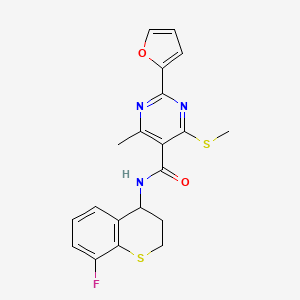
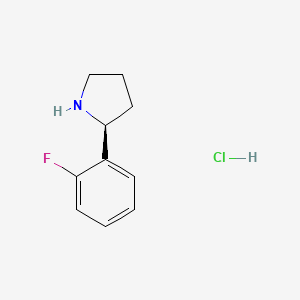
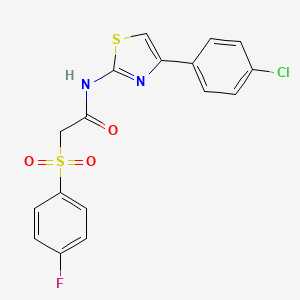
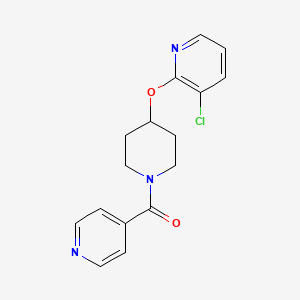
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide](/img/structure/B2457208.png)
![2-Chloro-3-[(4-methoxyphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2457213.png)
![4-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2457214.png)
![N-[5-acetyl-1-(2-furylmethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide](/img/structure/B2457215.png)
